molecular formula C15H24N2O5S2 B3305356 N-METHYL-N-[2,4,6-TRIMETHYL-3-(MORPHOLINE-4-SULFONYL)PHENYL]METHANESULFONAMIDE CAS No. 923139-36-0

N-METHYL-N-[2,4,6-TRIMETHYL-3-(MORPHOLINE-4-SULFONYL)PHENYL]METHANESULFONAMIDE

Cat. No.: B3305356
CAS No.: 923139-36-0
M. Wt: 376.5 g/mol
InChI Key: PRHDBNNIPFYAHV-UHFFFAOYSA-N
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Description

N-METHYL-N-[2,4,6-TRIMETHYL-3-(MORPHOLINE-4-SULFONYL)PHENYL]METHANESULFONAMIDE is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a morpholine ring, sulfonyl groups, and multiple methyl groups, which contribute to its distinct reactivity and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-METHYL-N-[2,4,6-TRIMETHYL-3-(MORPHOLINE-4-SULFONYL)PHENYL]METHANESULFONAMIDE typically involves multiple steps, including the formation of the morpholine ring, sulfonation, and methylation reactions. The process often starts with the preparation of the morpholine derivative, followed by the introduction of sulfonyl groups through sulfonation reactions. Methylation is then carried out to introduce the methyl groups at specific positions on the phenyl ring.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The use of catalysts, controlled temperatures, and specific solvents are common to achieve efficient synthesis. Industrial methods also focus on minimizing by-products and ensuring the safety and environmental compliance of the production process.

Chemical Reactions Analysis

Types of Reactions

N-METHYL-N-[2,4,6-TRIMETHYL-3-(MORPHOLINE-4-SULFONYL)PHENYL]METHANESULFONAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert sulfonyl groups to thiols or other reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the methylated positions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols

Scientific Research Applications

N-METHYL-N-[2,4,6-TRIMETHYL-3-(MORPHOLINE-4-SULFONYL)PHENYL]METHANESULFONAMIDE has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis, particularly in the preparation of complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in drug development and formulation.

    Industry: Utilized in the production of specialty chemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism of action of N-METHYL-N-[2,4,6-TRIMETHYL-3-(MORPHOLINE-4-SULFONYL)PHENYL]METHANESULFONAMIDE involves its interaction with specific molecular targets and pathways The sulfonyl groups and morpholine ring play crucial roles in its reactivity and binding to target molecules The compound may inhibit or activate certain enzymes, receptors, or other proteins, leading to its observed biological effects

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-METHYL-N-[2,4,6-TRIMETHYL-3-(MORPHOLINE-4-SULFONYL)PHENYL]METHANESULFONAMIDE is unique due to its combination of a morpholine ring, sulfonyl groups, and multiple methyl groups. This unique structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.

Properties

IUPAC Name

N-methyl-N-(2,4,6-trimethyl-3-morpholin-4-ylsulfonylphenyl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O5S2/c1-11-10-12(2)15(13(3)14(11)16(4)23(5,18)19)24(20,21)17-6-8-22-9-7-17/h10H,6-9H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRHDBNNIPFYAHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1N(C)S(=O)(=O)C)C)S(=O)(=O)N2CCOCC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-METHYL-N-[2,4,6-TRIMETHYL-3-(MORPHOLINE-4-SULFONYL)PHENYL]METHANESULFONAMIDE
Reactant of Route 2
Reactant of Route 2
N-METHYL-N-[2,4,6-TRIMETHYL-3-(MORPHOLINE-4-SULFONYL)PHENYL]METHANESULFONAMIDE
Reactant of Route 3
Reactant of Route 3
N-METHYL-N-[2,4,6-TRIMETHYL-3-(MORPHOLINE-4-SULFONYL)PHENYL]METHANESULFONAMIDE
Reactant of Route 4
Reactant of Route 4
N-METHYL-N-[2,4,6-TRIMETHYL-3-(MORPHOLINE-4-SULFONYL)PHENYL]METHANESULFONAMIDE
Reactant of Route 5
N-METHYL-N-[2,4,6-TRIMETHYL-3-(MORPHOLINE-4-SULFONYL)PHENYL]METHANESULFONAMIDE
Reactant of Route 6
N-METHYL-N-[2,4,6-TRIMETHYL-3-(MORPHOLINE-4-SULFONYL)PHENYL]METHANESULFONAMIDE

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